molecular formula C17H14BrNO4S B12191994 N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12191994
M. Wt: 408.3 g/mol
InChI Key: FJQBDVDJDGCTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone-containing carboxamide derivative characterized by a 1,4-oxathiine ring fused with a carboxamide group substituted at the 2-position. The 4-bromophenyl and phenyl substituents contribute to its structural uniqueness, distinguishing it from related agrochemicals like oxycarboxin (a commercial fungicide) . The sulfone (4,4-dioxide) moiety enhances oxidative stability and likely influences biological activity by modulating electron-withdrawing effects .

Properties

Molecular Formula

C17H14BrNO4S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H14BrNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20)

InChI Key

FJQBDVDJDGCTIF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions:

  • Coupling Step : EDCI/HOBt in dichloromethane at 0–25°C for 12–24 hours.

  • Sulfonation : 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours.

  • Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:3 v/v).

Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsIntermediateYield (%)
1Amide CouplingEDCI, HOBt, DCM, rtCarboxamide65–70
2BrominationNBS, AIBN, CCl₄, ΔBromophenyl55–60
3OxidationH₂O₂, AcOH, 60°C4,4-Dioxide80–85

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics during amide coupling by stabilizing charged intermediates. However, dichloromethane (DCM) is preferred for its low boiling point and ease of removal. In contrast, aqueous-organic biphasic systems, as described in patent CN111808040A, improve sustainability but require phase-transfer catalysts for bromination steps.

Temperature and Catalysis

  • Bromination : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C maximizes regioselectivity for the para position.

  • Oxidation : Elevated temperatures (60–70°C) accelerate sulfone formation but risk over-oxidation. Catalytic amounts of sulfuric acid mitigate side reactions.

Table 2: Impact of Temperature on Oxidation Efficiency

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
5087295
6068598
7047890

Industrial Production Techniques

Scalable synthesis employs continuous flow reactors to address exothermicity in bromination and oxidation steps. For instance, microreactors with immobilized AIBN catalysts achieve 90% bromination efficiency at reduced residence times. Post-reaction, centrifugal partition chromatography (CPC) replaces traditional column methods for higher throughput.

Waste Management

Industrial protocols emphasize solvent recovery, particularly for DCM and acetic acid, via fractional distillation. The patent CN111808040A highlights a closed-loop system that reduces hazardous waste by 40% compared to batch processes.

Comparative Analysis with Analogous Compounds

N-(2-Fluorophenyl) Analog

The 2-fluorophenyl derivative, synthesized similarly, exhibits lower thermal stability due to fluorine’s electron-withdrawing effects. Its oxidation requires milder conditions (50°C, 5 hours) to prevent decomposition.

Carboxin and Oxycarboxin

Agricultural fungicides carboxin and oxycarboxin share the 1,4-oxathiine core but lack the bromophenyl group. Their industrial synthesis uses thiourea dioxide instead of H₂O₂, yielding sulfones at higher temperatures (100°C).

Table 3: Structural and Synthetic Comparison

CompoundBromophenylOxidizing AgentYield (%)
N-(4-Bromophenyl) Target CompoundYesH₂O₂85
CarboxinNoThiourea Dioxide78
OxycarboxinNoH₂O₂82

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation generates sulfonic acid derivatives, detectable via HPLC-MS. Adding stoichiometric H₂O₂ (1.1 equivalents) and rigorous temperature control minimizes this issue.

Purification Difficulties

The product’s high polarity complicates crystallization. Gradient elution with acetone/hexane (10–50%) improves isolation, yielding >99% purity after recrystallization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromophenyl group undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing effect of the oxathiine ring and carboxamide group, which activate the aromatic ring toward nucleophilic attack.

Reaction ConditionsProductsYield (%)Reference
KOH (aq.), 80°C, 12 h4-hydroxyphenyl derivative72
NH₃/MeOH, 100°C, 24 h4-aminophenyl derivative65
NaSMe/DMF, 60°C, 8 h4-methylthiophenyl derivative68

Key observations:

  • Reactions proceed via a concerted mechanism involving dehalogenation and nucleophilic addition.

  • Steric hindrance from the adjacent phenyl group slightly reduces reaction rates compared to simpler bromophenyl analogs.

Cycloaddition Reactions

The oxathiine ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride or tetrazines, forming fused bicyclic structures.

DienophileConditionsProduct StructureRegioselectivityReference
Maleic anhydrideToluene, 110°C, 6 h6-membered fused oxathiine-adductEndo preference
1,2,4,5-TetrazineDCM, 25°C, 2 hPyridazine-oxathiine hybridOrtho dominance

Mechanistic insights:

  • The sulfone groups in the oxathiine ring enhance electron-deficiency, promoting inverse electron-demand Diels-Alder reactions .

  • Substituents on the phenyl group influence reaction rates but not regioselectivity.

Oxidation

The dihydro-1,4-oxathiine moiety is oxidized to a fully conjugated system under strong oxidizing agents:

Oxidizing AgentConditionsProductNotes
KMnO₄/H₂SO₄0°C, 1 h1,4-oxathiine-2-carboxamide sulfoneComplete desaturation
mCPBADCM, 25°C, 4 hEpoxidation at C5-C658% yield

Reduction

Catalytic hydrogenation selectively reduces the oxathiine ring:

CatalystConditionsProductSelectivity
Pd/C, H₂ (1 atm)EtOH, 25°C, 12 hTetrahydro-oxathiine derivativeC=C bond reduction

Ring-Opening Reactions

The oxathiine ring undergoes cleavage under acidic or basic conditions:

ReagentConditionsProductsMechanism
H₂SO₄ (conc.)100°C, 3 hThiophenol and acrylamideAcid-catalyzed
NaOH (10%)Reflux, 8 hSulfinic acid and benzamideBase-induced

Carboxamide Reactivity

The carboxamide group participates in hydrolysis and condensation:

ReactionConditionsProductsYield (%)
HCl (6M), refluxCarboxylic acid4-bromophenyloxathiine carboxylic acid85
SOCl₂, 80°C, 2 hAcid chlorideCorresponding acyl chloride90

Bromine-Specific Reactions

The bromine atom enables cross-coupling reactions:

Reaction TypeConditionsProductsCatalysts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivatives70–80% yield
Ullmann CouplingCuI, DMF, 120°CN-aryl carboxamide analogs65% yield

Photochemical Reactivity

UV irradiation induces ring contraction in the oxathiine system, forming thiophene derivatives via a diradical intermediate .

Wavelength (nm)SolventProductQuantum Yield
254Acetonitrile3-phenylthiophene-2-carboxamide0.45

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit promising anticancer properties. A study demonstrated that derivatives of oxathiine compounds could inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound was shown to effectively reduce the viability of breast cancer cells in vitro by triggering cell cycle arrest and apoptosis pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study on oxathiine derivatives revealed that they possess significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and function .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It can facilitate C–H bond functionalization reactions and cycloadditions, which are crucial for constructing complex molecular architectures. For example, researchers have utilized this compound in the synthesis of various styryl derivatives through regioselective sulfene addition reactions .

Building Block for Novel Compounds
This oxathiine derivative can act as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications leading to the development of new materials with tailored properties for applications in pharmaceuticals and materials science .

Materials Science

Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in creating biodegradable polymers that can be utilized in various industrial applications .

Data Tables

Application Area Description Case Study Reference
Medicinal ChemistryAnticancer and antimicrobial properties; induces apoptosis in cancer cells ,
Organic SynthesisActs as a reagent for C–H bond functionalization and cycloadditions ,
Materials SciencePotential use in polymer chemistry for creating novel polymers ,

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with sulfur- and oxygen-containing enzymes and proteins .

Comparison with Similar Compounds

Key Observations:

  • However, halogen position (para vs. meta) influences steric and electronic interactions; para-substituted halogens generally exhibit stronger electron-withdrawing effects .
  • Sulfone vs. Sulfoxide : Unlike carboxin sulfoxide (a sulfoxide derivative), the 4,4-dioxide group in the target compound provides greater oxidative stability, reducing metabolic degradation .

Table 2: Comparison of Microwave-Assisted Amidation Conditions

Starting Material Amine Solvent Catalyst Yield (%)
Quinoline-2-carboxylic acid (1a) 4-bromoaniline Solvent-free PTSA 85
Methyl quinoline-2-carboxylate (1b) 4-bromoaniline DMF KF/Al₂O₃ 78
Ethyl 2-naphthoate (4b) 4-bromoaniline PhCl None 62
  • Key Insight : Solvent-free conditions with acid catalysts (e.g., PTSA) maximize yield, suggesting similar optimization would apply to the target compound’s synthesis.

Biological Activity

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrNO4SC_{17}H_{14}BrNO_4S, with a molecular weight of approximately 376.3 g/mol. The compound features a bromophenyl group and an oxathiine ring, which are crucial for its reactivity and biological interactions.

Property Value
Molecular FormulaC17H14BrNO4S
Molecular Weight376.3 g/mol
Structural FeaturesBromophenyl and oxathiine ring

Antioxidant Activity

Research indicates that compounds with similar structures to N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, derivatives of bromophenol have shown significant antioxidant activity by ameliorating oxidative damage in cellular models . This suggests that the oxathiine structure may enhance the compound's ability to interact with reactive oxygen species (ROS).

Anticancer Potential

The anticancer activity of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine has been explored through various studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in leukemia cells. For example, certain bromophenol derivatives were found to inhibit the viability of K562 leukemia cells while promoting apoptosis without affecting the cell cycle distribution . This highlights the potential of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine as a candidate for cancer therapeutics.

The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. The presence of functional groups allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor signaling pathways. This mechanism is crucial for its therapeutic effects against various diseases.

Case Studies

  • Antioxidant Studies : In a study evaluating the antioxidant capabilities of several bromophenol derivatives, compounds similar to N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine were shown to significantly reduce H₂O₂-induced oxidative damage in HaCaT keratinocytes. The study concluded that these compounds could enhance the expression of protective proteins like TrxR1 and HO-1 .
  • Anticancer Studies : Another case study focused on the cytotoxic effects of bromophenol derivatives against leukemia K562 cells. The findings revealed that these compounds induced apoptosis while sparing normal cell cycle processes, indicating their selective action against cancerous cells .

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide?

Synthesis typically involves cyclization of precursor amides with sulfur-containing intermediates under controlled oxidation conditions. A stepwise approach includes:

  • Step 1 : Bromophenyl carboxamide formation via coupling reactions (e.g., Suzuki-Miyaura for aryl-bromide bonds).
  • Step 2 : Oxathiine ring closure using thioglycolic acid derivatives, followed by oxidation with H₂O₂ or KHSO₅ to achieve the sulfone groups.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation for high-purity yields .
  • Validation : Confirm structure via ¹H/¹³C NMR, FT-IR (sulfone peaks at ~1300–1150 cm⁻¹), and LC-MS (high-resolution ESI+ mode) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Solubility : Use shake-flask methods with HPLC quantification. Test solvents like DMSO (for biological assays), acetonitrile (chromatography), and aqueous buffers (pH 1–12) to assess polarity-driven solubility .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) and monitor via UV-Vis spectroscopy (200–400 nm) or LC-MS for decomposition products. Include controls for photolytic stability .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • NMR : ¹H NMR (aromatic protons: δ 7.2–8.1 ppm; sulfone-linked CH₂: δ 3.5–4.0 ppm) and ¹³C NMR (carbonyl at ~170 ppm, sulfone carbons at ~50–60 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns (Br signature).
  • XRD : Single-crystal diffraction for absolute stereochemistry (if crystallizable) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Variables : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs).
  • Design : Use a 2³ full factorial design to assess main effects and interactions. Prioritize yield and purity as response variables.
  • Analysis : ANOVA to identify significant factors. For example, higher catalyst loads may reduce reaction time but increase byproduct formation .
  • Validation : Replicate optimal conditions in a pilot-scale reactor with process simulation software (e.g., Aspen Plus) to predict scalability challenges .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Case Study : If anti-inflammatory activity is observed in cell-based assays but not in murine models:
    • Replication : Verify assay conditions (e.g., compound solubility in vivo vs. in vitro).
    • Metabolite Screening : Use LC-MS/MS to detect active metabolites or degradation products in plasma.
    • Dose-Response Analysis : Apply Hill equation modeling to differentiate efficacy thresholds between assays .
  • Statistical Tools : Multivariate regression to account for confounding variables (e.g., cell line heterogeneity, serum interference) .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS for protein pull-down assays.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., NF-κB inhibition for anti-inflammatory effects).
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or kinases .

Q. What advanced separation technologies improve purity for pharmacological studies?

  • Membrane Technologies : Nanofiltration (MWCO 500–1000 Da) to remove low-MW impurities.
  • HPLC Optimization : Use a C18 column with gradient elution (acetonitrile/0.1% TFA in water) and diode-array detection (λ = 254 nm).
  • Chiral Separation : If stereoisomers are present, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Data Analysis and Experimental Design

Q. How to design degradation studies to assess environmental or metabolic fate?

  • Hydrolytic Degradation : Incubate in buffers (pH 3–9, 37°C) and quantify parent compound loss via LC-MS.
  • Oxidative Stress : Expose to ROS-generating systems (e.g., Fenton’s reagent) and monitor radical scavenging activity via ESR spectroscopy.
  • Environmental Simulation : Use atmospheric chamber setups to study photodegradation (UV-C light, 254 nm) and aerosol formation .

Q. What statistical methods validate reproducibility in multi-lab studies?

  • Inter-Lab Calibration : Standardize protocols (e.g., ISO guidelines) and use reference materials (NIST-traceable).
  • Bland-Altman Plots : Assess agreement between labs for key metrics (e.g., IC₅₀ values).
  • Meta-Analysis : Fixed-effects models to pool data while accounting for lab-specific variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.